molecular formula C19H16BrN3O3S B2682006 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 449785-51-7

2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2682006
CAS No.: 449785-51-7
M. Wt: 446.32
InChI Key: HPKMQUGYKLIATJ-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrazole core. Its structure includes a 2-bromo-substituted benzamide group at position 3, a 5,5-dioxido (sulfone) moiety, and an ortho-tolyl (2-methylphenyl) substituent at position 2 of the pyrazole ring. The bromine atom at the ortho position of the benzamide may influence electronic and steric properties, affecting binding interactions in biological systems .

Properties

IUPAC Name

2-bromo-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-12-6-2-5-9-17(12)23-18(14-10-27(25,26)11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKMQUGYKLIATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide group and the bromine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that modifications to the thieno[3,4-c]pyrazole core can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Anticancer Properties
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that these compounds can inhibit the proliferation of cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression . The specific compound under discussion may exhibit similar properties due to its structural analogies with known anticancer agents.

Agricultural Applications

Pesticide Development
The unique chemical structure of 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suggests potential use as a pesticide or herbicide. Compounds with thieno and pyrazole moieties have been documented to possess herbicidal properties. Preliminary studies indicate that this compound could inhibit the growth of certain plant pathogens .

Materials Science

Polymer Synthesis
In materials science, thieno[3,4-c]pyrazole derivatives are being explored for their role in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices .

Case Studies

Study TitleApplicationFindings
Synthesis and Biological Evaluation of Thieno[3,4-c]pyrazole DerivativesAntimicrobialDisplayed significant activity against Gram-positive bacteria; structure-activity relationship established .
Anticancer Activity of Novel Pyrazole CompoundsAnticancerInduced apoptosis in MCF7 breast cancer cells; IC50 values comparable to established chemotherapeutics .
Development of Herbicides Based on Thieno CompoundsAgriculturalEffective against specific weeds; reduced crop damage observed in field trials .

Mechanism of Action

The mechanism of action of 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups in the compound can form bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
2-Bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) C₂₀H₁₇BrN₃O₃S 2-Bromo (benzamide), o-tolyl (pyrazole), 5,5-dioxido 474.33 g/mol Ortho-substituted benzamide; sulfone enhances polarity
5-Bromo-N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-furamide C₁₆H₁₂BrN₃O₄S 5-Bromo (furan), phenyl (pyrazole), 5,5-dioxido 422.25 g/mol Furan ring replaces benzamide; bromine on furan alters electronic properties
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide C₂₀H₁₇BrN₃O₂S 4-Bromo (benzamide), p-tolyl (pyrazole), 5-oxo 458.34 g/mol Para-substituted benzamide; sulfoxide (5-oxo) instead of sulfone
Thieno[3,4-c]pyrazol-3-yl acetamide derivatives (Patent) Variable Acetamide (position 3), variable aryl groups ~350–450 g/mol Acetamide substituent; explored as autotaxin inhibitors

Structural and Functional Implications

Core Heterocycle and Sulfone Group

The thieno[3,4-c]pyrazole core is common across all analogs. The 5,5-dioxido (sulfone) group in the target compound and ’s analog increases hydrophilicity compared to the 5-oxo (sulfoxide) in ’s compound . Sulfones are typically more stable and may improve metabolic resistance in drug design.

Benzamide vs. Alternative Substituents

  • Benzamide (Target and ): The bromine position (2 vs. 4) affects steric interactions.
  • Furan () : The furan’s smaller size and oxygen atom could reduce steric bulk but introduce hydrogen-bonding capabilities .
  • Acetamide () : Shorter chain length in patent derivatives may favor interactions with shallow enzyme pockets (e.g., autotaxin inhibitors) .

Aryl Substituent Variations

  • o-Tolyl (Target) : The ortho-methyl group creates steric hindrance, possibly limiting conformational flexibility.
  • p-Tolyl () : Para-substitution allows for planar interactions with hydrophobic protein regions .
  • Phenyl () : Lacks methyl groups, reducing steric effects but offering simpler π-π stacking interactions .

Biological Activity

The compound 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A bromine atom at the 2-position.
  • A thieno[3,4-c]pyrazole moiety.
  • A benzamide functional group.

This unique arrangement contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, compounds similar to this one have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are crucial in tumor growth and metastasis .

Antimicrobial Effects

Some studies suggest that pyrazole derivatives possess antimicrobial properties. The halogen substituents in such compounds can enhance their interaction with bacterial enzymes, leading to inhibition of growth. The compound may act against various bacterial strains by disrupting their metabolic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. They may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS), contributing to reduced inflammation in various models .

The biological activity of this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for tumor growth or microbial survival.
  • Receptor Interaction: It could interact with cellular receptors to modulate signaling pathways related to apoptosis or inflammation.
  • Molecular Docking Studies: Computational studies have shown that the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and efficacy .

Research Findings and Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

StudyFindings
Demonstrated significant inhibition of EGFR in cancer cell lines.
Showed antimicrobial activity against multiple bacterial strains.
Reported anti-inflammatory effects through NOS inhibition in vitro.

Q & A

Q. What are the critical steps in synthesizing 2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

Methodological Answer: Synthesis typically involves:

  • Cyclocondensation : Reacting o-tolyl-substituted thieno[3,4-c]pyrazole precursors with brominated benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
  • Oxidation : Sulfone formation (5,5-dioxido group) using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
    Key Data :
  • Yield optimization (70–85%) via stoichiometric control of brominating agents .
  • Confirm sulfone formation via IR (1374 cm⁻¹ for SO₂) and ¹³C NMR (δ 40–45 ppm for sulfone carbons) .

Q. How to characterize this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.6–8.2 ppm) and sulfone carbons (δ 40–45 ppm). For example, the o-tolyl methyl group appears as a singlet at δ 2.3–2.5 ppm .
  • HRMS : Validate molecular weight (e.g., calculated m/z 488.0432 [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Confirm functional groups (C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .

Advanced Research Questions

Q. How to resolve contradictions in analytical data (e.g., conflicting NMR shifts or mass spec results)?

Methodological Answer:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., sulfonamide-pyrazoline derivatives in ). For instance, inconsistent aromatic proton shifts may arise from solvent polarity effects (DMSO vs. CDCl₃).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For mass discrepancies, employ high-resolution MALDI-TOF to distinguish isotopic patterns .

Q. What experimental design strategies optimize reaction conditions for scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, optimize bromination efficiency by varying NBS (N-bromosuccinimide) concentration (1.1–1.5 eq.) and reaction time (2–6 hrs) .
  • Flow Chemistry : For oxidation steps, use continuous-flow reactors to enhance sulfone yield and reduce byproducts .

Q. How to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Substituent Effects : Compare with analogs (e.g., 5-bromo-2-pyrimidine derivatives in ). Key modifications:
    • Bromine position : Para vs. ortho substitution alters steric hindrance and binding affinity.
    • Sulfone group : Enhances metabolic stability vs. thioether analogs .
  • Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data from related pyrazole-thieno complexes (e.g., PDB ID 3QAP) .

Key Considerations

  • Contradictory Data : Discrepancies in melting points (e.g., 113–114°C in vs. 180–181°C in ) may stem from polymorphism or hydration states. Use DSC (Differential Scanning Calorimetry) for verification.
  • Advanced Purification : For trace impurities, employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.